molecular formula C14H16BrN5OS B2376822 5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole CAS No. 2380180-94-7

5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole

Numéro de catalogue B2376822
Numéro CAS: 2380180-94-7
Poids moléculaire: 382.28
Clé InChI: VYQUKMPUEHVPBR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.

Mécanisme D'action

The mechanism of action of 5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole involves the inhibition of protein kinases such as CDK2 and GSK-3β. This inhibition leads to the disruption of various cellular processes, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole is its potent inhibitory activity against a range of protein kinases, making it a promising candidate for drug development. However, its limitations include its low solubility and stability, which may affect its bioavailability and pharmacokinetics.

Orientations Futures

There are several future directions for the research on 5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole. These include:
1. Further optimization of the synthesis method to improve the compound's solubility and stability.
2. Screening for additional protein kinases that may be inhibited by the compound.
3. Evaluation of the compound's efficacy in combination with other anti-cancer agents.
4. In vivo studies to assess the compound's pharmacokinetics and toxicity.
5. Clinical trials to evaluate the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, this compound is a promising candidate for drug development due to its potent inhibitory activity against protein kinases involved in various cellular processes. Further research is needed to optimize the compound's synthesis method, evaluate its efficacy in combination with other anti-cancer agents, and assess its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of 5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole involves the reaction of 5-bromo-2-chloropyrimidine with 1-(4-hydroxypiperidin-1-yl)-3-cyclopropylurea in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thioamide to obtain the final product.

Applications De Recherche Scientifique

5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole has been extensively studied for its potential applications in drug development. It has been found to exhibit potent inhibitory activity against a range of protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These kinases are involved in various cellular processes such as cell cycle regulation, apoptosis, and glucose metabolism, making them attractive targets for drug development.

Propriétés

IUPAC Name

5-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5OS/c15-10-7-16-13(17-8-10)21-11-3-5-20(6-4-11)14-18-12(19-22-14)9-1-2-9/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQUKMPUEHVPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)N3CCC(CC3)OC4=NC=C(C=N4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.